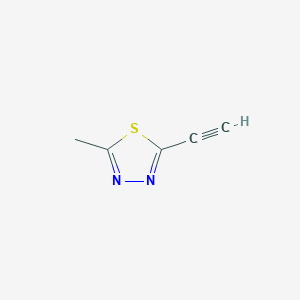

2-Ethynyl-5-methyl-1,3,4-thiadiazole

Description

Significance of Thiadiazole Ring Systems in Advanced Chemical Research

Thiadiazole ring systems are a cornerstone in modern chemical research, with applications spanning medicinal chemistry, agriculture, and materials science. nih.govnih.govresearchgate.netdntb.gov.ua The 1,3,4-thiadiazole (B1197879) scaffold, in particular, is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Derivatives incorporating this ring have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netresearchgate.net

The mesoionic character of the thiadiazole ring allows compounds containing it to cross cellular membranes and interact effectively with biological targets. nih.gov This has led to the development of clinically used drugs, such as the antibiotic cefazolin (B47455) and the diuretic acetazolamide, which feature the 1,3,4-thiadiazole moiety. nih.gov Beyond pharmaceuticals, these compounds are investigated for their use in creating novel materials, such as polymers and charge-transporting molecules, and as corrosion inhibitors and dyes. researchgate.net

Structural Classification and Regioisomers of Thiadiazoles: Focus on the 1,3,4-Thiadiazole Core

Thiadiazoles are five-membered aromatic heterocyclic compounds containing one sulfur atom and two nitrogen atoms. Four constitutional isomers exist, distinguished by the relative positions of the heteroatoms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. nih.gov

| Thiadiazole Isomers |

| 1,2,3-Thiadiazole |

| 1,2,4-Thiadiazole |

| 1,2,5-Thiadiazole |

| 1,3,4-Thiadiazole |

Among these, the 1,3,4-thiadiazole isomer is the most extensively studied and is recognized for its significant therapeutic potential. mdpi.com Its structure is considered a bioisostere of pyrimidine, allowing it to interfere with biological processes like DNA replication. mdpi.com The high aromaticity of the 1,3,4-thiadiazole ring imparts considerable in vivo stability. nih.gov Chemically, the ring is electron-deficient, which makes it relatively inert to electrophilic substitution but susceptible to nucleophilic attack, particularly at the C2 and C5 positions. This reactivity is key to the synthesis of diverse 2,5-disubstituted derivatives. nih.gov

Overview of Research Trajectories for 2-Ethynyl-5-methyl-1,3,4-thiadiazole and its Derivatives

While direct research on this compound is not extensively published, its structure suggests clear and promising research trajectories based on the known chemistry of its constituent parts. The primary focus of such research would be the functionalization of the ethynyl (B1212043) group, which serves as a versatile chemical handle.

Potential research avenues include:

Click Chemistry: The terminal alkyne of the ethynyl group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This would allow for the straightforward synthesis of a wide array of 1,2,3-triazole-substituted thiadiazoles, linking the thiadiazole core to other pharmacophores or molecular scaffolds. chemrxiv.org

Cross-Coupling Reactions: The ethynyl group can participate in various cross-coupling reactions, such as Sonogashira, Heck, and Glaser couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

Hydrofunctionalization: The triple bond can undergo hydrohalogenation or other addition reactions, providing access to vinyl-thiadiazole derivatives which can serve as different types of building blocks for further synthesis. researchgate.net

Synthesis of Novel Heterocycles: The ethynyl group can act as a precursor for the construction of new fused or linked heterocyclic systems.

Research on related compounds, such as 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), has focused on its functionalization to create ligands and other novel structures. mdpi.com Similarly, investigations into other 2,5-disubstituted 1,3,4-thiadiazoles are often directed toward creating libraries of compounds for biological screening. nih.govnih.govnih.gov

Scope and Objectives of Academic Investigations on the Compound

Academic investigations into this compound would likely be multi-faceted, aiming to explore its fundamental chemistry and potential applications.

The primary objectives would include:

Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound itself.

Characterization: Thoroughly characterizing the compound's structural, electronic, and physicochemical properties using techniques like NMR, IR spectroscopy, and X-ray crystallography.

Exploration of Reactivity: Systematically investigating the reactivity of the ethynyl group to create a diverse library of derivatives through reactions like those mentioned previously (click chemistry, cross-coupling). chemrxiv.org

Evaluation of Potential Applications: Screening the synthesized derivatives for utility in various fields. In medicinal chemistry, this would involve evaluating their potential as anticancer, antimicrobial, or anti-inflammatory agents, given the established bioactivity of the 1,3,4-thiadiazole core. nih.govresearchgate.net In materials science, research could explore their use as building blocks for conductive polymers, liquid crystals, or as ligands for creating novel metal-organic frameworks. researchgate.net

Compound Data Table

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1693759-66-8 cymitquimica.com |

| Molecular Formula | C₅H₄N₂S cymitquimica.com |

| Molecular Weight | 124.2 g/mol cymitquimica.com |

| Appearance | Versatile small molecule scaffold cymitquimica.com |

| Purity | Min. 95% cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-3-5-7-6-4(2)8-5/h1H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOKQHFZVPVYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693759-66-8 | |

| Record name | 2-ethynyl-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 Ethynyl 5 Methyl 1,3,4 Thiadiazole and Its Derivatives

Direct Synthesis Approaches to the 1,3,4-Thiadiazole (B1197879) Ring System

The formation of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing a vast array of derivatives. Various synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions involving Thiosemicarbazide Derivatives

The most prevalent and versatile method for synthesizing the 2-amino-5-substituted-1,3,4-thiadiazole scaffold involves the cyclization of thiosemicarbazide or its acyl derivatives. nih.govijraset.com This approach is widely used due to the commercial availability of thiosemicarbazide and the straightforward nature of the reaction.

The general mechanism begins with the acylation of thiosemicarbazide with a carboxylic acid, acid chloride, or anhydride. The resulting acylthiosemicarbazide intermediate then undergoes dehydrative cyclization to form the thiadiazole ring. bu.edu.eg This cyclization is typically promoted by acidic conditions, using reagents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride. researchgate.net For instance, reacting thiosemicarbazide with acetic acid in the presence of a dehydrating agent is a common route to produce 2-amino-5-methyl-1,3,4-thiadiazole, a key precursor for the target molecule. chemicalbook.comgoogle.com The reaction conditions can influence the outcome; cyclization in an acidic medium generally yields 1,3,4-thiadiazoles, whereas alkaline conditions may favor the formation of 1,2,4-triazole derivatives.

Solid-phase synthesis methods have also been developed, where thiosemicarbazide is reacted with carboxylic acids and phosphorus pentachloride by grinding at room temperature, offering a simple, efficient, and high-yield alternative to traditional solvent-based methods. google.com

| Carboxylic Acid Precursor | Cyclizing Agent | Product | Yield |

|---|---|---|---|

| Acetic Acid | PCl5 (solid phase) | 2-Amino-5-methyl-1,3,4-thiadiazole | 95.2% google.com |

| 4-Hydroxybenzoic Acid | H2SO4 | 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | High researchgate.net |

| 4-Methoxyphenylacetic Acid | H2SO4 | 2-Amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole | Not specified mdpi.com |

Ring-Closure Protocols for 1,3,4-Thiadiazole Formation

Beyond thiosemicarbazide-based routes, other ring-closure protocols provide access to the 1,3,4-thiadiazole core. One significant method involves the reaction of acid hydrazides with carbon disulfide in a basic medium, such as potassium hydroxide in ethanol. researchgate.netgoogle.com This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which is then cyclized to form a 5-substituted-1,3,4-thiadiazole-2-thiol.

Another approach utilizes thiohydrazides, which can react with orthoesters to yield 1,3,4-thiadiazoles. bu.edu.eg The reaction is believed to proceed through a thiosemicarbazone-like intermediate that subsequently cyclizes. Additionally, N,N'-acylhydrazines can be treated with thionating agents like Lawesson's reagent to form the thiadiazole ring.

Functionalization and Derivatization of the 2-Ethynyl-5-methyl-1,3,4-thiadiazole Scaffold

The synthesis of the specifically substituted this compound requires a multi-step approach, starting from a simpler, pre-formed thiadiazole ring and introducing the required functional groups sequentially.

Introduction of Ethynyl (B1212043) and Methyl Substituents

A logical synthetic pathway to this compound involves a sequence of reactions starting from a stable, easily accessible precursor.

Formation of the Methyl-Substituted Core : The synthesis typically begins with the creation of a 5-methyl-1,3,4-thiadiazole derivative. As mentioned, 2-amino-5-methyl-1,3,4-thiadiazole is readily synthesized from the cyclization of thiosemicarbazide and acetic acid. chemicalbook.comgoogle.com This compound serves as a versatile starting material.

Conversion to a Halogenated Intermediate : The amino group at the 2-position is not suitable for direct conversion to an ethynyl group. Therefore, it is first converted into a good leaving group, typically a halogen. This is achieved through a Sandmeyer-type diazotization reaction. The 2-amino-5-methyl-1,3,4-thiadiazole is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid and a halide source (e.g., KBr, KI) to yield the corresponding 2-bromo- or 2-iodo-5-methyl-1,3,4-thiadiazole. clockss.org The choice of halogen can be critical, with iodo-derivatives often showing higher reactivity in subsequent coupling reactions. wikipedia.org

Introduction of the Ethynyl Group : The final step is the introduction of the ethynyl group via a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. wikipedia.orgorganic-chemistry.orgjk-sci.com The 2-halo-5-methyl-1,3,4-thiadiazole intermediate is reacted with a terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). organic-chemistry.orgjk-sci.com Using a protected alkyne like TMSA prevents self-coupling and other side reactions. The trimethylsilyl protecting group is then removed under mild basic or fluoride-ion conditions to yield the terminal alkyne, this compound.

Synthesis of 2-Substituted Thiadiazoles via Specific Precursors

The synthesis of various 2-substituted thiadiazole derivatives often relies on the chemical modification of key precursors. Two of the most important starting materials are 2-amino-5-methyl-1,3,4-thiadiazole and 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764).

From 2-Amino-5-methyl-1,3,4-thiadiazole : This precursor is a hub for synthesizing numerous derivatives. nih.govmdpi.com Besides its conversion to halo-thiadiazoles as described above, the amino group can undergo acylation, sulfonylation, and diazotization-coupling reactions to attach a wide variety of functional groups. sci-hub.st

From 2-Mercapto-5-methyl-1,3,4-thiadiazole : This compound, which exists in tautomeric equilibrium with its thione form, is readily prepared by cyclizing the potassium salt of dithiocarbazate derived from acetyl hydrazide. The sulfur atom is a soft nucleophile and can be easily alkylated to form 2-(alkylthio)-5-methyl-1,3,4-thiadiazoles. mdpi.com This S-alkylation is a key step in the synthesis of several cephalosporin antibiotics like Cefazolin (B47455) and Cefazedone, highlighting the importance of this precursor. mdpi.com

| Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Amino-5-methyl-1,3,4-thiadiazole | NaNO2, KBr/p-TsOH | 2-Bromo-5-methyl-1,3,4-thiadiazole | clockss.org |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Dibromoalkane, Base | 2-(ω-Bromoalkylthio)-5-methyl-1,3,4-thiadiazole | mdpi.com |

| 2-Halo-5-substituted-1,3,4-thiadiazole | Hydrazine Hydrate | 2-Hydrazinyl-5-substituted-1,3,4-thiadiazole | clockss.org |

Alkylation and Arylation Reactions on the Thiadiazole Ring

While functionalization typically occurs at the 2- and 5-positions, the ring nitrogen atoms can also participate in reactions. Due to the electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole ring, direct electrophilic substitution like nitration or Friedel-Crafts acylation is generally not feasible. bu.edu.eg

Alkylation : The ring nitrogens can react with electrophiles such as alkyl halides to form quaternary 1,3,4-thiadiazolium salts. bu.edu.eg This N-alkylation is a common reaction for the thiadiazole nucleus.

Arylation : Direct arylation of the C-H bonds on the thiadiazole ring is rare. More commonly, arylation is achieved through cross-coupling reactions on a halogenated thiadiazole scaffold. Similar to the Sonogashira coupling for alkynylation, Suzuki or Stille coupling reactions can be employed to introduce aryl groups at the 2- or 5-position by reacting a 2-halo-thiadiazole with an appropriate organoboron or organotin reagent, respectively. The reactivity of halo-substituted thiadiazoles with a range of nucleophiles is high, allowing for the synthesis of diverse derivatives. bu.edu.eg

Palladium-Catalyzed Coupling Reactions for Ethynyl Group Introduction

The Sonogashira cross-coupling reaction stands as a paramount method for the introduction of an ethynyl group onto the 1,3,4-thiadiazole core. This reaction typically involves the coupling of a terminal alkyne with a halo-substituted thiadiazole, such as 2-iodo-5-methyl-1,3,4-thiadiazole, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govmdpi.com

The general scheme for this transformation is as follows:

> Scheme 1: General representation of the Sonogashira coupling reaction for the synthesis of this compound.

Key to the success of this reaction is the judicious selection of the catalytic system and reaction parameters. Various palladium sources, such as Pd(PPh₃)₂Cl₂ and Pd(OAc)₂, have been employed, often in conjunction with phosphine ligands that modulate the catalyst's activity and stability. The choice of base and solvent also plays a crucial role in the reaction's efficiency.

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Cyrene | 30 | 1 | 96 |

| 2 | Pd(OAc)₂ (5) | - | Cs₂CO₃ | Toluene | 135 | 42 | Good |

| 3 | PdCl₂(PPh₃)₂ (2.5) | - | TMP | DMSO | rt | 1.5 | 100 |

| 4 | Pd(acac)₂/PPh₃ | CuI | Et₃N | Dioxane | 80 | 2 | High |

Table 1: Optimization of Sonogashira Coupling Reaction Conditions. nih.govnih.govbeilstein-journals.orgresearchgate.net Note: This table is a composite of optimized conditions for similar Sonogashira reactions and may require further adaptation for the specific synthesis of this compound.

Synthesis of Bis-thiadiazole Derivatives

The synthesis of bis-thiadiazole derivatives, specifically those linked by an acetylene bridge, can be achieved through a modified Sonogashira coupling protocol. This involves the reaction of a halo-substituted 5-methyl-1,3,4-thiadiazole with a bis-alkyne or by a homocoupling reaction of the this compound. A related synthesis of alkyne-linked 1,2,4-thiadiazole hybrids has been reported, highlighting the feasibility of this approach. nih.gov The reaction conditions are sensitive to the choice of catalyst, solvent, base, and temperature. nih.gov

For instance, the coupling of 3,5-dihalo-1,2,4-thiadiazoles with terminal alkynes has been shown to be a viable route to bis-heterocyclic structures. nih.gov A similar strategy can be envisioned for the synthesis of 2,2'-(ethyne-1,2-diyl)bis(5-methyl-1,3,4-thiadiazole).

Phosphonylation Strategies for Thiadiazole Modification

The introduction of a phosphonate group onto the 1,3,4-thiadiazole ring can be accomplished through several methods, including the Michaelis-Arbuzov and Kabachnik-Fields reactions. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with a halo-substituted thiadiazole. mdpi.com This method is a widely used for the formation of a carbon-phosphorus bond.

A one-pot, three-component Kabachnik-Fields reaction has been reported for the synthesis of α-aminophosphonates containing a 1,3,4-thiadiazole moiety. This reaction involves the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, an aldehyde, and a dialkyl phosphite. For example, the synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates has been achieved in excellent yields under solvent-free microwave irradiation using SnO₂ nanoparticles as a catalyst. nih.gov

| Entry | Aldehyde | Catalyst | Condition | Time (min) | Yield (%) |

| 1 | 4-Cl-C₆H₄CHO | SnO₂ nanoparticles | MWI, 450W | 6 | 94 |

| 2 | 4-F-C₆H₄CHO | SnO₂ nanoparticles | MWI, 450W | 7 | 92 |

| 3 | 4-NO₂-C₆H₄CHO | SnO₂ nanoparticles | MWI, 450W | 8 | 90 |

Table 2: Synthesis of thiadiazolyl α-aminophosphonates via Kabachnik-Fields reaction. nih.gov

Conversion Methodologies from Related Heterocyclic Systems

Transformation of 1,3,4-Oxadiazoles to 1,3,4-Thiadiazoles

A valuable synthetic route to 1,3,4-thiadiazoles involves the chemical transformation of their 1,3,4-oxadiazole analogues. This conversion is typically achieved through a thionation reaction, where the oxygen atom in the oxadiazole ring is replaced by a sulfur atom. Lawesson's reagent is a widely employed and effective thionating agent for this purpose. semanticscholar.orgchemicalbook.comresearchgate.netorganic-chemistry.org

The reaction involves heating the 2-ethynyl-5-methyl-1,3,4-oxadiazole with Lawesson's reagent in a suitable solvent, such as tetrahydrofuran (THF). chemicalbook.com This method provides a direct pathway to the target thiadiazole from a readily accessible precursor.

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

The optimization of reaction conditions is a critical factor in maximizing the yield and purity of this compound and its derivatives. For palladium-catalyzed coupling reactions, key parameters to consider include the choice of palladium precursor and ligand, the type and amount of base, the solvent, and the reaction temperature and time. nih.govbeilstein-journals.orgkaust.edu.sakaust.edu.sa

For instance, in Sonogashira couplings, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity. libretexts.org Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The choice of base is also crucial, with organic amines like triethylamine and inorganic bases such as cesium carbonate being commonly used. nih.govbeilstein-journals.org Solvents are selected based on their ability to solubilize the reactants and facilitate the catalytic cycle, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) often being effective. beilstein-journals.org

The following table summarizes the effects of various parameters on the yield of a model Sonogashira reaction:

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80 | 75 |

| 2 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Dioxane | 100 | 85 |

| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 92 |

Table 3: Influence of Reaction Parameters on Sonogashira Coupling Yield. nih.govbeilstein-journals.org Note: This table represents general trends and specific conditions should be optimized for each substrate.

By systematically varying these parameters, it is possible to identify the optimal conditions that lead to high yields of the desired this compound and its derivatives, making these synthetic strategies viable for practical applications.

Chemical Reactivity and Mechanistic Investigations of 2 Ethynyl 5 Methyl 1,3,4 Thiadiazole

Electrophilic Reaction Pathways on the Thiadiazole Nucleus

The 1,3,4-thiadiazole (B1197879) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. This electronic characteristic generally renders the carbon atoms of the ring resistant to electrophilic attack unless activated by electron-donating substituents.

Nitrogen-Directed Electrophilic Attack Studies

The nitrogen atoms of the 1,3,4-thiadiazole ring are the most likely sites for electrophilic attack, a reaction commonly referred to as quaternization. nih.gov The lone pair of electrons on the nitrogen atoms makes them nucleophilic and susceptible to reaction with electrophiles such as alkyl halides and acyl chlorides. In the case of 2-ethynyl-5-methyl-1,3,4-thiadiazole, electrophilic attack would be expected to occur at one of the ring nitrogens. The precise regioselectivity of this attack would be influenced by the electronic effects of the methyl and ethynyl (B1212043) substituents. While specific studies on the quaternization of this compound are not extensively documented, the general reactivity pattern of 1,3,4-thiadiazoles suggests that this pathway is highly probable. nih.govorganic-chemistry.org

Nucleophilic Reaction Pathways

In contrast to its inertness towards electrophiles, the electron-deficient 1,3,4-thiadiazole ring is highly susceptible to nucleophilic attack, particularly at the 2- and 5-positions.

Substitutions at the 2- and 5-Positions of the Thiadiazole Ring

Nucleophilic substitution reactions are a cornerstone of 1,3,4-thiadiazole chemistry. organic-chemistry.orgmdpi.com Halogen atoms or other suitable leaving groups at the 2- and 5-positions are readily displaced by a wide variety of nucleophiles. organic-chemistry.org While this compound itself does not have a leaving group at the 5-position, a related precursor, such as a 2-halo-5-methyl-1,3,4-thiadiazole, would be expected to react readily with nucleophiles to introduce substituents at the 2-position. organic-chemistry.org

The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) demonstrates the facility of nucleophilic substitution at the 2-position, where the thiol or thiolate acts as the nucleophile in alkylation reactions. researchgate.netyoutube.com This suggests that if the ethynyl group were replaced by a good leaving group, a variety of nucleophiles could be introduced at this position.

Role of the Ethynyl Group in Nucleophilic Additions

The ethynyl group itself is an electrophilic center and can undergo nucleophilic addition reactions. The polarization of the carbon-carbon triple bond, influenced by the electron-withdrawing 1,3,4-thiadiazole ring, makes it susceptible to attack by nucleophiles. This can lead to the formation of vinyl-thiadiazole derivatives. The specific conditions and the nature of the nucleophile would determine the outcome of such reactions. While direct studies on this compound are scarce, the reactivity of other acetylenic systems attached to electron-withdrawing groups supports this potential reaction pathway.

Cycloaddition Reactions Involving the Ethynyl Moiety

The terminal alkyne functionality of the ethynyl group is a versatile handle for participating in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition. This reaction, often referred to as "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. nih.govorganic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of this type of reaction. nih.govorganic-chemistry.org It is expected that this compound would readily react with organic azides in the presence of a copper(I) catalyst to afford 1,4-disubstituted 1,2,3-triazole-functionalized 1,3,4-thiadiazoles. nih.gov This strategy has been successfully employed to create hybrid molecules containing both 1,3,4-thiadiazole and 1,2,3-triazole rings, which are of interest for their potential biological activities. nih.gov

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reagent | Product Type |

| 1,3-Dipolar Cycloaddition (CuAAC) | Organic Azide (R-N₃) | 1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-R-1H-1,2,3-triazole |

| Diels-Alder Reaction | Diene | Adduct (less common for simple alkynes) |

While Diels-Alder reactions involving alkynes are known, they are generally less common than with activated alkenes. The participation of the ethynyl group of this compound as a dienophile in a Diels-Alder reaction would depend on the nature of the diene and the reaction conditions.

Radical Reaction Studies and Halogenation Processes

While specific radical reaction studies and halogenation processes for this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from the general behavior of 1,3,4-thiadiazoles and acetylenic compounds.

The 1,3,4-thiadiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net However, substituents on the ring can undergo radical reactions. For instance, a methyl group on the thiadiazole ring can be subject to radical halogenation under appropriate conditions, similar to other activated methyl groups on heterocyclic systems.

The ethynyl group is a site of high reactivity and would be expected to readily undergo radical addition reactions. For example, the addition of a radical species (R•) across the triple bond would proceed via a radical chain mechanism to yield vinyl-substituted thiadiazoles.

Halogenation of this compound can occur at either the thiadiazole ring or the ethynyl substituent, depending on the reaction conditions and the halogenating agent used.

Addition to the Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is susceptible to electrophilic and radical addition of halogens (e.g., Cl₂, Br₂, I₂). This would lead to the formation of di- and tetra-halogenated products. For instance, the reaction with one equivalent of a halogen would likely yield the corresponding (E/Z)-1,2-dihaloethenyl derivative.

Substitution on the Thiadiazole Ring: Direct halogenation of the 1,3,4-thiadiazole ring is challenging due to its electron-deficient character. researchgate.net However, halogenation of substituted 1,3,4-thiadiazoles has been achieved. For example, 2-amino-1,3,4-thiadiazoles can be halogenated using sodium nitrite (B80452) and a source of halide ions. semanticscholar.org While this specific method is not directly applicable to the title compound, it suggests that functional group manipulation can facilitate ring halogenation.

A study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with α,ω-dihalogenoalkanes resulted in the formation of 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, demonstrating the reactivity of substituents at the 2-position. acs.org

| Reaction Type | Reagents | Potential Products | Reference (Analogous Reactions) |

| Radical Addition | R• source, Initiator | 2-(2-R-vinyl)-5-methyl-1,3,4-thiadiazole | General Alkyne Reactivity |

| Halogen Addition | X₂ (X = Cl, Br, I) | 2-(1,2-dihaloethenyl)-5-methyl-1,3,4-thiadiazole | General Alkyne Reactivity |

| Ring Halogenation | Halogenating Agent | Halogenated thiadiazole ring (challenging) | semanticscholar.org |

Heteroatom-Directed Transformations

The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring play a crucial role in directing the regioselectivity of various chemical transformations. The lone pairs of electrons on these heteroatoms can coordinate to metal centers, influencing the reactivity of adjacent functional groups.

The 1,3,4-thiadiazole ring is known to be a weak base. researchgate.net The nitrogen atoms are potential sites for electrophilic attack, which can lead to the formation of thiadiazolium salts. researchgate.net This quaternization can further activate the ring system towards nucleophilic attack.

The sulfur atom, with its available d-orbitals, can also participate in coordination and influence the electronic properties of the ring. While specific examples of heteroatom-directed transformations for this compound are not detailed in the available literature, related studies on other substituted thiadiazoles provide insight.

For instance, the reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with various electrophiles is a common synthetic strategy, where the exocyclic amino group's reactivity is modulated by the electronic effects of the thiadiazole ring. nih.govnih.gov Similarly, the reaction of 2-mercapto-1,3,4-thiadiazole derivatives often proceeds via the sulfur atom, highlighting its role in directing reactions. mdpi.com

In the context of this compound, the nitrogen atoms could direct metal-catalyzed reactions at the ethynyl group. For example, in Sonogashira or other cross-coupling reactions, the coordination of the palladium catalyst to a nitrogen atom of the thiadiazole ring could influence the reaction's efficiency and regioselectivity.

A study on the synthesis of 1,2,4-thiadiazoles through the oxidative dimerization of thioamides catalyzed by vanadium-dependent haloperoxidases suggests a mechanism involving enzyme-mediated sulfur halogenation, showcasing a biologically relevant heteroatom-directed process. acs.orgnih.gov

| Heteroatom | Potential Directed Reaction | Example from Related Systems | Reference |

| Nitrogen | Metal-catalyzed cross-coupling of the ethynyl group | Coordination of catalysts in related heterocyclic systems | General Catalysis Principles |

| Nitrogen | Electrophilic attack leading to thiadiazolium salts | Formation of thiadiazolium salts from various thiadiazoles | researchgate.net |

| Sulfur | Coordination to metal centers, directing substitution | Reactions of 2-mercapto-1,3,4-thiadiazoles | mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Ethynyl 5 Methyl 1,3,4 Thiadiazole

Vibrational Spectroscopy Applications

The FT-IR spectrum of 2-ethynyl-5-methyl-1,3,4-thiadiazole is expected to display characteristic absorption bands for its functional groups.

C-H vibrations: The aliphatic C-H stretching of the methyl group is expected to appear in the region of 2900–3000 cm⁻¹. dergipark.org.trjmchemsci.com The C-H stretching of the terminal alkyne is a sharp band that typically appears around 3300 cm⁻¹.

C≡C vibration: The carbon-carbon triple bond stretch of the ethynyl (B1212043) group is expected to be a weak to medium band in the region of 2100–2140 cm⁻¹.

C=N vibration: The C=N stretching vibration of the thiadiazole ring is typically observed in the range of 1570–1620 cm⁻¹. jmchemsci.com

Thiadiazole ring vibrations: The ring stretching and bending vibrations, including C-S-C modes, are expected in the fingerprint region, generally below 1400 cm⁻¹. dergipark.org.trjmchemsci.com For instance, bands around 1396 cm⁻¹ and 1273 cm⁻¹ can be attributed to the thiadiazole ring. jmchemsci.com

Expected FT-IR Data for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| C-H (Ethynyl) | ~3300 | Sharp, Medium |

| C-H (Methyl) | 2900–3000 | Medium |

| C≡C (Ethynyl) | 2100–2140 | Weak to Medium |

| C=N (Thiadiazole) | 1570–1620 | Medium to Strong |

| Thiadiazole Ring | <1400 | Multiple bands |

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and non-polar bonds.

C≡C vibration: The C≡C stretching vibration, which is often weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum in the 2100–2140 cm⁻¹ region due to the symmetric nature of the bond's polarizability change during vibration.

Thiadiazole ring vibrations: The symmetric breathing vibrations of the thiadiazole ring are typically Raman active and can provide structural information. For related thiadiazole compounds, N-N stretching vibrations have been observed around 1084 cm⁻¹ in the Raman spectrum. researchgate.net C-S in-plane bending modes can be identified at lower frequencies, for instance around 612 cm⁻¹. researchgate.net

C-H vibrations: The symmetric C-H stretching of the methyl group would also be visible in the Raman spectrum. researchgate.net

The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For 1,3,4-thiadiazole (B1197879) derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. uobaghdad.edu.iqresearchgate.net The π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-energy transitions and appear at shorter wavelengths. The n-π* transitions, involving the excitation of a non-bonding electron (from the sulfur or nitrogen heteroatoms) to a π* antibonding orbital, are lower in energy and occur at longer wavelengths.

The absorption maxima (λmax) are influenced by the solvent and the nature of the substituents attached to the thiadiazole ring. researchgate.net The presence of the ethynyl group, a chromophore, is expected to influence the electronic absorption profile of this compound. Studies on analogous heterocyclic systems provide insight into the expected spectral characteristics. For instance, the UV/Vis spectrum of a 2,5-disubstituted 1,3,4-thiadiazole derivative showed absorption bands at 226 nm (π-π) and 315 nm (n-π). uobaghdad.edu.iq The interaction of thiadiazole derivatives with other molecules, such as DNA, can lead to shifts in these absorption bands (hyperchromism or hypochromism), which is a common application of this technique. researchgate.net

Below is a table illustrating typical UV-Vis absorption data for related 1,3,4-thiadiazole compounds, which helps in predicting the behavior of the target molecule.

Table 1: Representative UV-Vis Absorption Data for 1,3,4-Thiadiazole Derivatives

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-Thiadiazole derivative | 226 | π-π* | uobaghdad.edu.iq |

| 2,5-disubstituted-1,3,4-Thiadiazole derivative | 315 | n-π* | uobaghdad.edu.iq |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. chemguide.co.uk For this compound (C₅H₄N₂S), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The predicted monoisotopic mass is 124.00952 Da. uni.lu

Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used to generate the molecular ion (M⁺•). chemguide.co.uknih.gov This high-energy ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pathways of thiadiazole derivatives are well-documented. A common fragmentation process for related heterocyclic systems involves the initial loss of stable small molecules, such as nitrogen gas (N₂). nih.gov The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺), often dictates the major peaks observed in the spectrum. chemguide.co.uk The fragmentation of the 1,3,4-thiadiazole ring itself can provide significant structural information. core.ac.uksapub.org

Predicted mass spectrometry data for various adducts of this compound are available and provide a reference for experimental analysis. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₅H₅N₂S]⁺ | 125.01680 |

| [M+Na]⁺ | [C₅H₄N₂SNa]⁺ | 146.99874 |

| [M+NH₄]⁺ | [C₅H₈N₃S]⁺ | 142.04334 |

| [M+K]⁺ | [C₅H₄N₂SK]⁺ | 162.97268 |

| [M]⁺ | [C₅H₄N₂S]⁺ | 124.00897 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govmdpi.com

Table 3: Illustrative Crystallographic Data for a Related 1,3,4-Thiadiazole Derivative

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Crystal System | The crystal system of the unit cell | Orthorhombic | nih.gov |

| Space Group | The symmetry group of the crystal | Pbca | nih.gov |

| C-S-C angle (ring) | Internal bond angle in the thiadiazole ring | 86.62 (8)° | nih.gov |

| C-N-N angle (ring) | Internal bond angle in the thiadiazole ring | ~112-115° | nih.govmdpi.com |

| Dihedral Angle | Angle between planar rings in substituted derivatives | 52.21(7)° | researchgate.net |

Note: Data are from various 1,3,4-thiadiazole derivatives and serve as examples.

Other Advanced Analytical Techniques

Beyond the primary methods, a suite of other advanced analytical techniques can be employed for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard, advanced techniques like solid-state NMR (SSNMR) can be particularly powerful. ¹³C SSNMR, often used in conjunction with X-ray powder diffraction (XRPD), can help solve crystal structures when single crystals are not available and provide information about the molecular arrangement in a microcrystalline powder. nih.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. jmchemsci.com Characteristic vibrational frequencies for the C≡C stretch of the ethynyl group, C-H bonds, C=N bonds, and the vibrations of the thiadiazole ring would be expected.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: This advanced mass spectrometry technique can be combined with theoretical calculations (like DFT) to definitively establish the structures of fragment ions formed during MS/MS experiments, helping to distinguish between isomers and elucidate complex fragmentation pathways. nih.gov

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which serves as a fundamental confirmation of its empirical formula. mdpi.com

These combined techniques provide a powerful and comprehensive toolkit for the unambiguous structural and electronic characterization of this compound.

Following a comprehensive search for scientific literature, no specific computational or theoretical chemistry studies were found for the compound This compound . The research required to fulfill the detailed sections of the requested article—including specific Density Functional Theory (DFT), Ab Initio, Time-Dependent Density Functional Theory (TD-DFT), Frontier Molecular Orbital (FMO), and electrostatic potential analyses—is not available in the public domain through the conducted searches.

While extensive research exists on the 1,3,4-thiadiazole scaffold and its various other derivatives, applying those findings to the subject compound would not adhere to the strict requirement of focusing solely on this compound. Computational studies are highly molecule-specific, and data from one derivative cannot be accurately extrapolated to another without performing the calculations directly on the target structure.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings as requested in the outline.

Computational and Theoretical Chemistry Studies on 2 Ethynyl 5 Methyl 1,3,4 Thiadiazole

Spectroscopic Property Prediction through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. dergipark.org.trrdd.edu.iq These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of a compound, which can be used to interpret experimental spectra or to predict the spectral characteristics of novel molecules before their synthesis.

Theoretical UV-Vis, IR, and NMR Spectra Calculation and Validation

The prediction of UV-Vis, IR, and NMR spectra through computational methods is a standard procedure in the characterization of new compounds. For the 1,3,4-thiadiazole (B1197879) family, methods like DFT and Time-Dependent DFT (TD-DFT) are commonly employed. scielo.br

UV-Vis Spectroscopy: Theoretical UV-Vis spectra are typically calculated using TD-DFT. This method computes the vertical excitation energies, which correspond to the absorption wavelengths (λmax) of the molecule. scielo.br Calculations are often performed in various solvents using models like the Conductor-Polarizable Continuum Model (CPCM) to simulate solvent effects on the electronic transitions. scielo.br For related 1,3,4-thiadiazole derivatives, studies have shown that calculated absorption peaks can be correlated with experimental data, although the accuracy depends on the chosen functional and basis set. dergipark.org.trscielo.br

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. DFT calculations, such as those using the B3LYP functional, can predict the frequencies and intensities of these vibrations. rdd.edu.iq These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. dergipark.org.tr For similar thiadiazole compounds, a high correlation (R ≈ 0.99) between theoretical and experimental vibrational frequencies has been demonstrated. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netufv.br These calculations provide theoretical chemical shifts that, when compared to a reference standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental NMR spectra. mdpi.com However, for sulfur-containing heterocycles like thiadiazoles, achieving high accuracy can be challenging, and results are not always as reliable as for other classes of compounds. researchgate.net

Despite the established methodology, specific theoretically calculated spectroscopic data for 2-Ethynyl-5-methyl-1,3,4-thiadiazole have not been reported in the reviewed scientific literature.

Table 5.3.1-1: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

|---|---|

| UV-Vis (λmax) | Not Available in Literature |

| Key IR Frequencies (cm⁻¹) | Not Available in Literature |

| ¹H NMR Chemical Shifts (ppm) | Not Available in Literature |

| ¹³C NMR Chemical Shifts (ppm) | Not Available in Literature |

Conformational Analysis and Tautomerism Studies

Computational chemistry is crucial for exploring the conformational landscape and potential tautomerism of flexible molecules.

Conformational Analysis: For molecules with rotatable bonds, multiple low-energy conformations (conformers) can exist. Conformational analysis involves mapping the potential energy surface to identify these stable conformers and determine their relative energies. scielo.br Quantum chemical calculations can reveal the most stable geometry of a molecule, which is essential for understanding its reactivity and interactions. For some complex 1,3,4-thiadiazole derivatives, dozens of conformations have been optimized to find the ground state geometry. scielo.br

Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The 1,3,4-thiadiazole ring system can exhibit various forms of tautomerism, such as amine-imine or thione-thiol tautomerism, depending on its substituents. nih.govnih.govresearchgate.net DFT calculations are used to compute the relative energies of different tautomers, predicting which form is more stable in the gas phase or in solution. nih.govresearchgate.net Studies on related compounds like 2-amino-1,3,4-thiadiazole (B1665364) have shown the amino form to be the more stable tautomer. researchgate.net For 2,5-dimercapto-1,3,4-thiadiazole (B142945), quantum chemical calculations favor a thiol-thione tautomeric form. nih.gov

No specific conformational or tautomerism studies for this compound are available in the searched literature. The ethynyl (B1212043) and methyl groups are simple rotors, suggesting a relatively straightforward conformational profile, and significant tautomerism is not expected for the core ring of this specific structure.

Solvent Effects in Theoretical Calculations (e.g., PCM Method)

The properties of a molecule can be significantly influenced by its solvent environment. Theoretical calculations often model these effects to provide more realistic predictions.

The Polarizable Continuum Model (PCM) and its variants (like CPCM) are widely used implicit salvation models. scielo.brrsc.orgnih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The model calculates the electrostatic interactions between the solute and the solvent. This method is effective for studying how solvent polarity affects molecular properties like UV-Vis absorption spectra, tautomeric equilibria, and reaction barriers. nih.govrsc.org For example, studies on other 1,3,4-thiadiazoles have used PCM to investigate keto-enol tautomerism, finding that polar solvents can favor one form over another. nih.govmdpi.com

A specific analysis of solvent effects on the properties of this compound using the PCM method has not been documented in the available literature.

Intermolecular Interaction Studies and Synergistic System Modeling

Understanding how a molecule interacts with other molecules is fundamental to materials science and medicinal chemistry.

Computational methods can model non-covalent intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern molecular packing in crystals and binding to biological targets. sci-hub.seresearchgate.net Hirshfeld surface analysis is a technique used to visualize and quantify these interactions in crystal structures. nih.gov

Furthermore, computational modeling can be used to investigate synergistic effects, where the combined effect of two or more molecules is greater than the sum of their individual effects. For instance, theoretical studies on a different 1,3,4-thiadiazole derivative in combination with the antibiotic Amphotericin B used DFT to analyze how molecular interactions lead to a disaggregation of the antibiotic, potentially explaining the observed synergistic antifungal activity. researchgate.net Such studies are vital for designing new combination therapies or functional materials.

No intermolecular interaction or synergistic system modeling studies specifically involving this compound were found in the reviewed literature.

Coordination Chemistry of 2 Ethynyl 5 Methyl 1,3,4 Thiadiazole

Role of the 1,3,4-Thiadiazole (B1197879) Moiety as a Ligand

The 1,3,4-thiadiazole ring is an intriguing building block in ligand design due to its multiple potential donor sites and rigid, planar structure. acs.orgsci-hub.st This heterocycle can engage in versatile coordination modes primarily through its endocyclic nitrogen atoms or exocyclic donor atoms if present. sci-hub.st The lone pair electrons on the sp²-hybridized nitrogen atoms allow them to act as effective Lewis bases, coordinating to metal centers.

Derivatives of 1,3,4-thiadiazole have been successfully employed to create a wide array of coordination compounds, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. acs.org The specific substituents on the thiadiazole ring at the 2- and 5-positions heavily influence the resulting complex's structure, stability, and properties. mdpi.com These substituents can introduce additional donor sites, leading to chelation, or can sterically and electronically tune the coordinating ability of the ring nitrogens. For instance, ligands incorporating pyridyl groups attached to the thiadiazole core have been used to construct metal-organic frameworks (MOFs). acs.org In other cases, amino or thiol groups on the ring can also participate in metal binding. mdpi.com This functional versatility makes the 1,3,4-thiadiazole moiety a valuable component in the fields of materials science, catalysis, and medicinal inorganic chemistry. sci-hub.stresearchgate.net

Coordination Modes and Ligand Properties of 2-Ethynyl-5-methyl-1,3,4-thiadiazole

Based on its molecular structure, this compound possesses several potential coordination sites, making it a potentially versatile ligand.

N-Donor Coordination: The most common coordination mode for 1,3,4-thiadiazole derivatives involves one or both of the ring nitrogen atoms (N3 and N4). sci-hub.stmdpi.com The ligand could act as a monodentate donor through one of these nitrogens.

Bridging Ligand: It could also function as a bridging ligand, linking two metal centers through its two distinct nitrogen atoms, a behavior well-documented for other 2,5-disubstituted 1,3,4-thiadiazoles. acs.org

π-Coordination: The ethynyl (B1212043) (acetylenic) group introduces another potential coordination site. The π-system of the carbon-carbon triple bond could coordinate to a transition metal center in a side-on fashion. This type of π-coordination is well-known for alkynes and could lead to novel organometallic structures.

Multimodal Coordination: It is conceivable that the ligand could exhibit multimodal coordination, binding to one metal center via a nitrogen atom and to another via the ethynyl group, potentially leading to the formation of heterometallic or polymeric structures.

The combination of a "hard" N-donor from the heterocyclic ring and a "soft" π-donor from the ethynyl group makes this compound a potentially interesting ambidentate ligand for constructing diverse coordination architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,3,4-thiadiazole-based ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes

Transition metal complexes of various 1,3,4-thiadiazole derivatives, including those with Co(II), Ni(II), Cu(II), and Zn(II), have been prepared and characterized. mdpi.comnih.gov The synthesis generally involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol or methanol, often with gentle heating to facilitate the reaction. mdpi.comresearchgate.net

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: A key technique for confirming coordination. A shift in the stretching frequency of the C=N bond within the thiadiazole ring to lower wavenumbers upon complexation is indicative of coordination through a ring nitrogen atom. researchgate.net The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to metal-nitrogen (M-N) vibrations. researchgate.netresearchgate.net

UV-Visible Spectroscopy: Provides information about the electronic environment of the metal ion and the ligand-to-metal charge transfer (LMCT) bands, helping to elucidate the geometry of the coordination sphere. nih.gov

NMR Spectroscopy: While paramagnetic complexes can result in broadened signals, NMR is useful for characterizing diamagnetic complexes (e.g., Zn(II), Cd(II)), confirming the ligand's structure within the complex. semanticscholar.org

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the resulting complex. nih.gov

Table 1: Typical Spectroscopic Data for Characterization of Transition Metal-Thiadiazole Complexes

| Technique | Observation | Interpretation |

| FT-IR | Shift of ν(C=N) band to lower frequency | Coordination via thiadiazole ring nitrogen researchgate.net |

| New bands in the 400-600 cm⁻¹ range | Formation of M-N bonds researchgate.netresearchgate.net | |

| UV-Vis | d-d transition bands | Information on coordination geometry nih.gov |

| Charge transfer bands | Evidence of metal-ligand electronic interaction |

Lanthanide and Actinide Complexes (if applicable)

While less common than transition metal complexes, lanthanide complexes with ligands containing heterocyclic nitrogen donors have been synthesized. researchgate.net The synthesis protocols are similar, often carried out in alcoholic media. The larger ionic radii of lanthanide ions can lead to higher coordination numbers (often 7 to 9) and different geometries compared to transition metals. Characterization would involve similar techniques, with particular attention to luminescence spectroscopy, as many lanthanide complexes are known for their unique photophysical properties. No specific information regarding actinide complexes with this particular ligand is available.

Structural Analysis of Coordination Compounds via X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of coordination compounds. For complexes involving 1,3,4-thiadiazole derivatives, this technique provides unambiguous information on:

Coordination Geometry: It confirms the geometry around the metal center (e.g., octahedral, tetrahedral, square planar). mdpi.com

Coordination Mode: It shows exactly which atoms of the ligand are bonded to the metal ion. For instance, it can distinguish between monodentate N-coordination and bridging behavior. mdpi.comnih.gov

Bond Lengths and Angles: Precise measurements of metal-ligand bond lengths and angles within the complex provide insight into the strength and nature of the coordination bonds. mdpi.com

Supramolecular Structure: It reveals how the individual complex units are arranged in the crystal lattice, including the role of intermolecular interactions like hydrogen bonding or π-π stacking in forming the extended structure. mdpi.com

Table 2: Example of Crystallographic Data for a Related Thiadiazole Complex

| Parameter | Example Data for (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Feature | Near-planar 1,3,4-thiadiazole ring |

| Dihedral Angle | N(7)-N(8)-C(9)-S(10) = 1.0(4)° |

| Bond Angle | N(8)-C(9)-S(10) = 116.3(3)° |

Electrochemical Properties of Metal-Thiadiazole Complexes

The electrochemical behavior of metal complexes is crucial for applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry (CV) is a primary technique used to study the redox properties of these compounds. orientjchem.orgresearchgate.net

Studies on transition metal complexes with other heterocyclic ligands have shown that the redox processes can be either metal-centered or ligand-centered. nih.govelectrochemsci.org

Metal-Centered Redox: The metal ion itself can undergo oxidation or reduction (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II)). The potential at which these processes occur is influenced by the coordinating ligand, which can stabilize certain oxidation states. electrochemsci.org

Ligand-Centered Redox: The thiadiazole ligand itself can have redox activity, which may be observed in the voltammogram. researchgate.net

For complexes of this compound, the presence of the electron-rich thiadiazole ring and the ethynyl group could lead to interesting electrochemical behavior. The coordination to a metal ion would likely shift the redox potentials compared to the free ligand. Investigations on related complexes have shown quasi-reversible, one-electron transfer processes, indicating that the complexes are electrochemically active. electrochemsci.org The specific nature of these redox events would depend on the identity of the central metal ion. nih.gov

Table 3: Summary of Electrochemical Findings for Related Metal Complexes

| Metal Complex | Redox Process | Technique | Reference |

| Cu(II) Phthalocyanine | Pc-based reduction and oxidation | Cyclic Voltammetry | nih.gov |

| Fe(II) Phthalocyanine | Metal- and Pc-based redox processes | Cyclic Voltammetry | nih.gov |

| Co(II) Complex | Quasi-reversible single-electron transfer | Cyclic Voltammetry | electrochemsci.org |

| Fe(III) Complex | Two quasi-reversible one-electron transfer peaks | Cyclic Voltammetry | electrochemsci.org |

Applications of Thiadiazole-Based Coordination Polymers

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no published research specifically detailing the synthesis or application of coordination polymers based on the ligand this compound. While the broader class of thiadiazole-containing coordination polymers is an active area of research with documented applications, the specific functionalization with a 2-ethynyl and a 5-methyl group on the 1,3,4-thiadiazole ring has not been explored in the context of coordination polymer applications in the available literature.

The compound this compound is recognized as a versatile small molecule scaffold cymitquimica.com. However, its utility appears to be primarily in other areas of chemical synthesis, and its potential as a ligand for the construction of coordination polymers with specific applications remains an area for future investigation.

Research into the coordination chemistry of other substituted 1,3,4-thiadiazole derivatives has revealed a variety of applications for their resulting coordination polymers, including in fields such as luminescence, chemical sensing, and catalysis. For instance, coordination polymers incorporating different thiadiazole-based ligands have been investigated for their luminescent properties and potential use in sensing various molecules and ions researchgate.netmdpi.com. Similarly, metal complexes of other thiadiazole derivatives, such as 5-methyl-1,3,4-thiadiazole-2-thiol, have been synthesized and characterized, with studies exploring their structural and potential biological activities researchgate.net.

These examples from related compounds highlight the potential of the thiadiazole ring system in the design of functional coordination polymers. The presence of both nitrogen and sulfur heteroatoms in the thiadiazole ring provides multiple potential coordination sites for metal ions, allowing for the formation of diverse and potentially functional polymeric structures mdpi.commdpi.com.

However, without specific research on this compound, any discussion of the applications of its coordination polymers would be speculative and fall outside the scope of this focused article. The ethynyl group, with its reactive triple bond, could offer interesting possibilities for post-synthetic modification of a coordination polymer, but this potential has not yet been experimentally realized or reported.

Therefore, this section concludes that while the foundational chemistry of thiadiazole coordination polymers is well-established, the specific applications of polymers derived from this compound are not documented in the current scientific literature.

Applications of 2 Ethynyl 5 Methyl 1,3,4 Thiadiazole in Materials Science and Industrial Chemistry

Utilization as Building Blocks in Advanced Materials

As a versatile molecular scaffold, 2-Ethynyl-5-methyl-1,3,4-thiadiazole is integral to the synthesis of sophisticated organic materials designed for high-performance applications. cymitquimica.com The electron-withdrawing nature of the 1,3,4-thiadiazole (B1197879) ring, combined with the synthetic adaptability of the ethynyl (B1212043) function, allows for the precise tuning of material properties. researchgate.net

The design strategy often involves a Donor-Acceptor (D-A) architecture, where the electron-deficient thiadiazole unit acts as an auxiliary acceptor. researchgate.net This configuration can lead to a red-shift in the absorption spectrum, minimize dye aggregation, and reduce charge recombination, thereby enhancing efficiency and stability. rsc.orgresearchgate.net For instance, DSSCs based on sensitizers containing a thiadiazole[3,4-c]pyridine core have achieved power conversion efficiencies (PCE) of 6.30%. rsc.org Another design using a dithienopyrrolobenzothiadiazole (DTPBT) unit as a π-spacer reached a PCE of 7.55%. rsc.org The ethynyl group on this compound provides a reactive site for extending the π-conjugation of the system, a critical factor for light-harvesting efficiency.

Table 1: Performance of Selected Thiadiazole-Based Dye-Sensitized Solar Cells

| Dye Structure Moiety | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Source |

|---|---|---|---|---|---|

| Thiazole Bridge | 12.01 | 0.95 | 0.54 | 6.20% | mdpi.com |

| Thiadiazole[3,4-c]pyridine Core (Y4) | 12.54 | 0.749 | 0.671 | 6.30% | rsc.org |

| Dithienopyrrolobenzothiadiazole (DTP4) | - | - | - | 7.55% | rsc.org |

This table presents data for related thiadiazole derivatives to illustrate the effectiveness of the core structure.

Organic materials with significant non-linear optical (NLO) properties are sought after for applications in optical data storage, computing, and communications. ias.ac.in The 1,3,4-thiadiazole ring is a valuable component in the design of NLO chromophores. jmcs.org.mx Its electron-deficient nature makes it an effective π-spacer in Donor-π-Acceptor (D-π-A) or A-π-D-π-A molecular configurations, which are known to enhance NLO response. jmcs.org.mx

Quantum chemical studies show that replacing traditional π-bridges like phenylene with thiadiazole derivatives can significantly lower the HOMO-LUMO energy gap. jmcs.org.mx This reduction in the energy gap is associated with an increase in molecular polarizability (α) and first hyperpolarizability (β), key metrics for NLO activity. jmcs.org.mx The presence of the thiadiazole unit helps create highly polarized molecules that exhibit large molecular nonlinearity. ias.ac.in The ethynyl group in this compound allows for its incorporation into larger conjugated systems or polymers, which is a common strategy to amplify NLO effects.

The development of intrinsically conducting polymers is a major focus of materials science, with the goal of replacing conventional metal conductors in certain applications. A key strategy in designing these materials is to reduce the energy band gap of the conjugated polymer, which can lead to higher conductivity without the need for doping. researchgate.net The 1,3,4-thiadiazole ring is a building block used in such polymers. researchgate.net

The Sonogashira coupling reaction, which utilizes terminal alkynes like the ethynyl group on this compound, is a powerful method for synthesizing alternating copolymers. mdpi.com Polymers that alternate between electron-donating units (like fluorene) and electron-accepting units (like naphthothiadiazole) linked by ethynylene spacers have been synthesized and studied. mdpi.com These materials exhibit moderate molecular weights and specific electrochemical and optical properties derived from their D-A structure. mdpi.com The incorporation of the ethynyl-thiadiazole moiety is thus a direct pathway to creating novel conjugated polymers with potentially high conductivity and other useful optoelectronic properties.

Role in Agrochemical Development (e.g., Pesticides, Plant Stimulants)

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the agrochemical industry. isres.org Derivatives of this heterocyclic system are widely patented and utilized as herbicides, fungicides, and bactericides. isres.orgnih.gov The biological activity is often attributed to the structural features of the thiadiazole ring. researchgate.net For instance, 2-Amino-5-methyl-1,3,4-thiadiazole, a compound structurally similar to the title molecule, serves as a key intermediate in the synthesis of various agrochemicals that enhance crop protection. chemimpex.com Given this precedent, this compound represents a functionalized building block that can be used to synthesize new, potentially more potent or specialized agrochemicals.

Use as Corrosion Inhibitors

Thiadiazole derivatives have proven to be highly effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. nih.govnih.gov Their inhibitory action stems from the presence of sulfur and nitrogen heteroatoms and π-electrons in the aromatic ring, which facilitate strong adsorption onto the metal surface. nih.govnih.gov This process forms a protective film that isolates the metal from corrosive agents. nih.gov

Studies on various 2,5-disubstituted 1,3,4-thiadiazoles demonstrate that their inhibition efficiency increases with concentration and can be very high. These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov The adsorption mechanism generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govresearchgate.net The ethynyl group of this compound could potentially enhance this protective action through polymerization on the metal surface or by enabling stronger surface interactions.

Table 2: Corrosion Inhibition Efficiency of Selected 1,3,4-Thiadiazole Derivatives on Steel

| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Source |

|---|---|---|---|---|

| 2-amino-5-ethyl-1,3,4-thiadiazole | 304 Stainless Steel | Dilute HCl | 74.2% | researchgate.net |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1 M HCl | 94.6% | nih.gov |

This table presents data for related thiadiazole derivatives to illustrate the effectiveness of the core structure as a corrosion inhibitor.

Integration into Chelating Resins

The 1,3,4-thiadiazole structure is also employed in the development of chelating agents and resins for metal ion complexation. mdpi.com The nitrogen atoms within the thiadiazole ring can act as donor sites for coordination with metal ions. nih.gov Research has shown that 1,3,4-thiadiazole ligands can effectively chelate biologically important ions such as Cu(II) and Zn(II). nih.gov The chelation often involves one of the thiadiazole nitrogen atoms along with a deprotonated functional group on an adjacent part of the molecule. nih.gov The resulting metal complexes can possess enhanced biological or chemical properties. This compound can be integrated into polymer backbones to create chelating resins capable of selectively binding and removing metal ions from solutions.

Application as Components in Azo Dyes and Pigments

The 1,3,4-thiadiazole ring is a well-established heterocyclic component in the structure of various azo dyes. mdpi.comrsc.org These dyes are prized for their intense colors, good lightfastness, and thermal stability. The synthesis typically involves the diazotization of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, which is then coupled with a suitable coupling agent, such as anilines, phenols, or other aromatic compounds, to produce the final azo dye. mdpi.comnih.gov

While specific studies on azo dyes derived from this compound are not widely documented, the presence of the ethynyl group offers a potential site for further chemical modification, which could be exploited to fine-tune the properties of the resulting dyes. The general synthetic route and the properties of related 1,3,4-thiadiazole-containing azo dyes provide a strong indication of the potential in this area.

Research on analogous compounds has demonstrated that the nature of the substituents on the thiadiazole ring and the coupling component significantly influences the spectral properties of the dye. mdpi.com For instance, the introduction of different aryl groups at the 5-position of the 2-amino-1,3,4-thiadiazole starting material leads to a range of colors in the final azo dyes.

Table 1: Examples of Azo Dyes Derived from 2-Amino-5-aryl-1,3,4-thiadiazoles

| 5-Aryl Substituent on Thiadiazole | Coupling Component | Resulting Dye Color |

|---|---|---|

| Phenyl | Phenol | Red |

| 4-Methoxyphenyl | Phenol | Orange |

| 4-Bromophenyl | Aniline | Not Specified |

| 4-tert-Butylphenyl | N,N-dimethylaniline | Not Specified |

Data synthesized from research on various 2-amino-5-aryl-1,3,4-thiadiazoles. mdpi.com

Development as Lubricant Additives

Derivatives of 1,3,4-thiadiazole, particularly those containing sulfur-based functional groups like mercaptans, have a long history of use as effective lubricant additives. lube-media.comgoogle.comgoogle.com These compounds are known for their anti-wear, extreme pressure (EP), and antioxidant properties. lube-media.comresearchgate.net The most extensively studied compound in this class is 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) and its derivatives. lube-media.comgoogle.com

The mechanism of action for these additives involves their ability to form a protective film on metal surfaces, which prevents direct metal-to-metal contact under high loads and temperatures, thereby reducing friction and wear. lube-media.com The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in this process by chemically interacting with the metal surface.

While this compound does not possess the dimercapto functionality of DMTD, its sulfur-containing heterocyclic core suggests potential for similar applications. The ethynyl group could also be utilized for polymerization or grafting onto other molecules to create novel lubricant additives with tailored properties.

Studies on other 1,3,4-thiadiazole derivatives have demonstrated their effectiveness in improving the performance of lubricating oils. For example, a derivative named 2-benzylmercapto-5-methyl-1,3,4-thiadiazole (TM) has shown significant friction-reducing and anti-corrosion properties when added to base oil. researchgate.net

Table 2: Performance of a 1,3,4-Thiadiazole Derivative as a Lubricant Additive

| Property | Test Condition | Result with Additive |

|---|---|---|

| Wear Diameter | 100-500 N load | Significantly lessened |

| Frictional Coefficient | 100-500 N load | Reduced |

| Copper Strip Corrosion | - | No detectable corrosion |

| Thermal Decomposition Temperature | Thermogravimetric Analysis | 232°C |

Data based on research on 2-benzylmercapto-5-methyl-1,3,4-thiadiazole. researchgate.net

The development of new thiadiazole derivatives continues to be an active area of research, with a focus on creating additives with improved solubility, thermal stability, and performance characteristics. lube-media.comresearchgate.net

Future Directions and Emerging Research Avenues for 2 Ethynyl 5 Methyl 1,3,4 Thiadiazole

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has traditionally relied on methods such as the cyclization of thiosemicarbazides or thiocarbohydrazides with various reagents. nih.gov However, future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic protocols.

Novel Synthetic Approaches: Research is moving towards one-pot syntheses and multi-component reactions to improve efficiency. For instance, the reaction of hydrazonoyl halides with reagents like methyl hydrogen phenyl carbonimidodithioate offers a convenient route to new thiadiazoles. researchgate.net Adapting such methods for the synthesis of 2-ethynyl-5-methyl-1,3,4-thiadiazole could provide higher yields and simpler purification processes. Another promising avenue is the use of mesoionic 1,3,4-thiadiazole-2-thiolates, which can be prepared via a reliable route that avoids potentially hazardous intermediates. mdpi.com

Sustainable Methodologies: Green chemistry principles are becoming central to synthetic chemistry. mdpi.com Future efforts will likely involve:

Solvent-free reactions: Techniques like grinding basic alumina (B75360) with reactants can produce 3,5-disubstituted-1,2,4-thiadiazoles in excellent yields without the need for solvents. mdpi.com

Catalysis: The use of molecular iodine as an inexpensive and efficient catalyst for oxidative N–S bond formation represents a significant step towards sustainable synthesis. mdpi.com

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for the synthesis of thiadiazole derivatives.

These sustainable approaches can reduce waste, lower energy consumption, and avoid the use of toxic reagents and solvents, making the production of this compound and its derivatives more scalable and environmentally friendly. researchgate.net

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, and simplified procedures. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Better control over reaction parameters, improved safety, and easier scalability. |

| Catalytic Methods | Utilizing catalysts like molecular iodine or transition metals to facilitate reactions. | Milder reaction conditions, higher yields, and improved selectivity. mdpi.com |